An In-depth Technical Guide to 4-Bromo-2-methylphenol: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 4-Bromo-2-methylphenol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-2-methylphenol. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its spectral data, to support its application in research and development, particularly in the pharmaceutical and agrochemical industries.
Core Physical and Chemical Properties
4-Bromo-2-methylphenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with a bromine atom and a methyl group, imparts specific reactivity and physical characteristics.[1]
Table 1: Physical and Chemical Properties of 4-Bromo-2-methylphenol
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol [2] |
| CAS Number | 2362-12-1[3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 63-67 °C[4] |
| Boiling Point | Decomposes before boiling[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and toluene.[5][6] |
| pKa | 9.74 ± 0.18 (Predicted)[4] |
Synthesis and Purification
The synthesis of 4-Bromo-2-methylphenol is typically achieved through the electrophilic bromination of 2-methylphenol (o-cresol). The following protocol is a representative method.
Experimental Protocol: Synthesis of 4-Bromo-2-methylphenol
Objective: To synthesize 4-Bromo-2-methylphenol via the bromination of 2-methylphenol.
Materials:
-
2-methylphenol (o-cresol)
-
Liquid Bromine
-
Chloroform (B151607) (or other suitable chlorinated solvent)[7]
-
Deionized Water
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (1000 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 220g (2.00 moles) of 2-methylphenol in 300.11g (2.51 moles) of chloroform.[7]
-
Bromine Addition: In the dropping funnel, prepare a solution of 368.69g (2.30 moles) of bromine in 448.17g (3.75 moles) of chloroform.[7]
-
Reaction: Cool the flask containing the 2-methylphenol solution to -5 to 0 °C using an ice bath.[7] Begin the dropwise addition of the bromine solution from the dropping funnel. Maintain a constant and slow addition rate to control the reaction temperature within the specified range. The total addition time should be approximately 7 hours.[7]
-
Quenching and Work-up: After the addition is complete, add 400g of water to the reaction mixture to quench the reaction and dissolve the hydrogen bromide byproduct.[7] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with a 5% sodium bicarbonate solution until the aqueous layer is neutral.[7] Finally, wash again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.[7]
Experimental Protocol: Purification by Recrystallization
Objective: To purify the crude 4-Bromo-2-methylphenol.
Materials:
-
Crude 4-Bromo-2-methylphenol
-
Hexane (B92381) or a mixture of hexane and ethyl acetate[1]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which 4-Bromo-2-methylphenol is soluble at high temperatures but sparingly soluble at low temperatures. Hexane or a hexane/ethyl acetate (B1210297) mixture is a good starting point.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9] Dry the purified crystals under vacuum.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity confirmation of 4-Bromo-2-methylphenol.
Table 2: Summary of Spectroscopic Data for 4-Bromo-2-methylphenol
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, and a hydroxyl group. |
| ¹³C NMR | Resonances for aromatic carbons, including those bonded to bromine, the hydroxyl group, and the methyl group, as well as the methyl carbon itself. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-2-methylphenol in CDCl₃ would be expected to show the following signals:
-
A singlet for the methyl protons (-CH₃).
-
A singlet or a broad singlet for the hydroxyl proton (-OH).
-
Signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Typical chemical shift ranges for the carbons in 4-Bromo-2-methylphenol are:
-
Aromatic carbons: 110-160 ppm.[10] The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the hydroxyl group will be at the higher end.
-
Methyl carbon: around 20 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-methylphenol will exhibit characteristic absorption bands that confirm the presence of its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch (methyl group): Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum of 4-Bromo-2-methylphenol will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. A key feature will be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12] Common fragmentation patterns for phenols include the loss of a hydrogen atom, a methyl group, or the entire hydroxyl group.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and purification of 4-Bromo-2-methylphenol.
Figure 1: Synthesis and Purification Workflow for 4-Bromo-2-methylphenol.
Safety and Handling
4-Bromo-2-methylphenol is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.[5]
Applications
4-Bromo-2-methylphenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its reactivity, stemming from the hydroxyl, methyl, and bromo substituents, allows for a range of chemical transformations, including electrophilic aromatic substitution and cross-coupling reactions.[5] This makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methylphenol [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. srinichem.com [srinichem.com]
- 6. Purification [chem.rochester.edu]
- 7. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
